molecular formula C11H14N2S B1334404 Benzothiazol-2-yl-butyl-amine CAS No. 24622-31-9

Benzothiazol-2-yl-butyl-amine

Cat. No. B1334404
CAS RN: 24622-31-9
M. Wt: 206.31 g/mol
InChI Key: CYBYZFOJJXHSDC-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-butyl-amine is a compound that falls under the class of benzothiazoles . Benzothiazoles are a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches .


Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide . In addition, a series of 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol and their derivatives were synthesized .


Physical And Chemical Properties Analysis

Benzothiazole derivatives have been tested for their potentiality to impart corrosion resistance to mild steel exposed to 1 M aqueous HCl . The adsorption of the inhibitors on metal surfaces follows the Langmuir adsorption isotherm .

Scientific Research Applications

Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Anti-bacterial and Anti-fungal Applications

Benzothiazole derivatives have shown significant anti-bacterial and anti-fungal activities. This makes them potential candidates for the development of new antimicrobial agents.

Anti-oxidant Applications

Benzothiazole compounds have demonstrated anti-oxidant properties . They can neutralize free radicals, which are harmful to our bodies, thus potentially contributing to the prevention of diseases like cancer and heart disease.

Anti-proliferative Applications

Benzothiazole compounds have shown anti-proliferative effects . This means they can inhibit the growth of cells, which is particularly useful in the context of cancer treatment where the uncontrolled growth of cells is a major problem.

Anti-convulsant Applications

Benzothiazole derivatives have been found to have anti-convulsant properties . This suggests they could be used in the treatment of conditions like epilepsy, which are characterized by seizures.

Anti-HIV Applications

Benzothiazole compounds have shown potential as anti-HIV agents . This suggests they could be used in the treatment of HIV, a virus that attacks the immune system.

Anti-diabetic Applications

Benzothiazole derivatives have demonstrated anti-diabetic properties . This suggests they could be used in the treatment of diabetes, a condition characterized by high blood sugar levels.

Anti-inflammatory Applications

Benzothiazole compounds have shown anti-inflammatory effects . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Mechanism of Action

Target of Action

Benzothiazol-2-yl-butyl-amine derivatives have been found to target a variety of enzymes and proteins. For instance, they have been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and signal transduction .

Mode of Action

The interaction of Benzothiazol-2-yl-butyl-amine with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell . For example, the inhibition of DNA gyrase prevents DNA replication, leading to cell death .

Biochemical Pathways

Benzothiazol-2-yl-butyl-amine affects several biochemical pathways. For instance, it inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis . It also disrupts the mitochondrial apoptotic pathway by inhibiting BCL-2, a key regulator of apoptosis .

Result of Action

The molecular and cellular effects of Benzothiazol-2-yl-butyl-amine’s action depend on the specific target and the biological context. For example, when it inhibits BCL-2, it can induce apoptosis in cancer cells . When it disrupts the synthesis of mycolic acid, it can inhibit the growth of Mycobacterium tuberculosis .

Safety and Hazards

The safety data sheet for Benzothiazol-2-yl-butyl-amine indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

N-butyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBYZFOJJXHSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397119
Record name Benzothiazol-2-yl-butyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazol-2-yl-butyl-amine

CAS RN

24622-31-9
Record name Benzothiazol-2-yl-butyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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